molecular formula C9H18ClNO2 B000597 Gabapentin Hydrochloride CAS No. 60142-95-2

Gabapentin Hydrochloride

Cat. No.: B000597
CAS No.: 60142-95-2
M. Wt: 207.70 g/mol
InChI Key: XBUDZAQEMFGLEU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gabapentin Hydrochloride, also known as Gabapentin HCl, primarily targets the auxiliary α2δ-1 subunit of voltage-gated calcium channels in the central nervous system . This subunit plays a crucial role in controlling neuronal excitability .

Mode of Action

Instead, it binds to the α2δ-1 subunit, blocking the excitatory influx of calcium . This interaction modulates the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception . Gabapentin HCl also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .

Biochemical Pathways

Gabapentin HCl affects several biochemical pathways. It inhibits glutamate release and interferes with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors . These actions contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects . Gabapentin HCl also inhibits NF-kB activation and subsequent production of inflammatory cytokines .

Pharmacokinetics

Gabapentin HCl has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions . Its absorption is variable, occurring from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent .

Result of Action

The molecular and cellular effects of Gabapentin HCl’s action include the inhibition of nerve injury-induced trafficking of α1 pore-forming units of calcium channels from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion neurons and dorsal horn neurons . This results in the inhibition of the release of excitatory neurotransmitters, thereby treating neuropathic pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gabapentin HCl. For instance, Gabapentin HCl is an emerging contaminant frequently detected in water bodies across the globe . Studies using zebrafish as a model organism have shown that Gabapentin HCl can cause malformation of embryos and abnormal movements at concentrations exceeding 50 mg L^−1 . No significant developmental effects were observed at environmentally relevant concentrations .

Biochemical Analysis

Biochemical Properties

Gabapentin Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It binds to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by inhibiting glutamate release and interfering with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding to the Cavα2δ-1 subunit of voltage-gated calcium channels . This binding interaction blunts the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to increase the temporal summation pain threshold in skin compared with placebo . It also significantly reduces the area under the pain intensity curve to hypertonic saline injections in the muscle .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on horses, this compound was found to be beneficial in the treatment of epilepsy, as well as chronic, neuropathic, and post-operative pain .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is absorbed solely via facilitated transport by the LAT1 transporter within the intestines . This process is saturable, meaning the oral bioavailability of this compound is inversely proportional to the administered dose .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the LAT1 transporter . This transporter facilitates the absorption of this compound in the intestines .

Subcellular Localization

Given its interactions with various cellular components such as the alpha-2-delta protein subunit of voltage-gated calcium channels, it can be inferred that this compound is likely to be localized in areas where these components are present .

Chemical Reactions Analysis

Gabapentin Hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUDZAQEMFGLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208880
Record name Gabapentin hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60142-95-2
Record name Gabapentin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60142-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabapentin hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gabapentin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclohexaneacetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GABAPENTIN HYDROCHLORIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0PY5N5AFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An ion exchange column is prepared by filling a glass column with 380 mL of AmberliteRIRA-68. The resin is rinsed with a dilute ammonia solution, 140 mL ammonium hydroxide in 3 L water, followed by deionized water to a neutral pH, (about 2 L). A 1 N solution of (1-aminomethyl)-cyclohexaneacetic acid hydrochloride is prepared by dissolving 64.6 g of (1-aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate (4:4:1) in 310 mL of deionized water. This solution is filtered through a filter to remove any insoluble material or extracted with an organic solvent such as dichloromethane.
Name
(1-aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate
Quantity
64.6 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 3 m long and 20 mm wide chromatography column is filled with 50 1 of an ion exchanger resin (IRA 68). The resin is regenerated with a solution of 14 l concentrated aqueous ammonia in 300 l demineralized water and subsequently washed with 150 l demineralized water. As soon as the eluate has reached pH 6.8 and no more chloride can be detected, a solution of 8.67 kg (40.8 mole) 1-aminomethyl-1-cyclohexaneacetic acid hydrochloride in 43 l demineralized water is added to the column. The free amino acid is eluted with demineralized water at a rate of 1.5 l/min and collected in 15 fractions of 15 1. The combined fractions are evaporated at 6.65 Pa and at most 45° C. The solid white residue is introduced into 20 l methanol, heated to reflux, filtered and cooled to - 10° C. The product which crystallizes out is centrifuged off, washed with 10 1 cold methanol and dried for 17 hours at 30-40° C. 4.9 kg (71% of theory) of pure 1-(aminomethyl)-cyclohexaneacetic acid are obtained; m.p. 165° C. A further 0.8 kg can be obtained by working up the mother liquors.
Quantity
14 L
Type
reactant
Reaction Step One
Quantity
8.67 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.